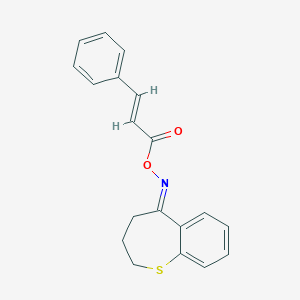![molecular formula C16H25N3O4S B421635 ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate CAS No. 352555-61-4](/img/structure/B421635.png)
ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an amino group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Attachment of the Morpholine Moiety: The morpholine group is attached through a substitution reaction with a suitable leaving group, such as a halide.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Similar in structure but lacks the thiophene ring and morpholine moiety.
4-Morpholinylpropylamine: Contains the morpholine group but lacks the thiophene ring and ester functionality.
Uniqueness
The uniqueness of ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
352555-61-4 |
|---|---|
Molecular Formula |
C16H25N3O4S |
Molecular Weight |
355.5g/mol |
IUPAC Name |
ethyl 3-amino-5-methyl-4-(3-morpholin-4-ylpropylcarbamoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C16H25N3O4S/c1-3-23-16(21)14-13(17)12(11(2)24-14)15(20)18-5-4-6-19-7-9-22-10-8-19/h3-10,17H2,1-2H3,(H,18,20) |
InChI Key |
VVWCHPIDNVOLMO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)C)C(=O)NCCCN2CCOCC2)N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C)C(=O)NCCCN2CCOCC2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-benzylidene-6,12-diethyl-9-phenyl-2-oxa-6,12-diazatricyclo[8.4.0.03,8]tetradec-3(8)-en-1-ol](/img/structure/B421552.png)
![19-thia-2,9-diazatetracyclo[9.8.0.03,9.012,18]nonadeca-1(11),2,12(18)-trien-10-one](/img/structure/B421557.png)
![5-{2,4-dichloro-5-nitrophenyl}-2-phenyl-4-[(2,3,4-trifluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421560.png)
![Ethyl 5-[(2-adamantylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421561.png)
![ethyl 2-{[N-(2-hydroxyethyl)-N-methyl-beta-alanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421562.png)
![(4Z)-5-(2,4-dichloro-5-nitrophenyl)-4-[1-(dimethylamino)ethylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421563.png)
![2,4-bis(benzylsulfanyl)-5-methyl-7-phenyl-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B421565.png)
![3-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}propanenitrile](/img/structure/B421567.png)

![2-(4-benzhydryl-1-piperazinyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide](/img/structure/B421569.png)
![N-(1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8-yl)decanamide](/img/structure/B421570.png)
![7-chloro-8-nitro-2-phenyl-5-(2,3,4-trifluorophenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B421572.png)
![ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B421573.png)
![ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE](/img/structure/B421574.png)
